1-[(4-fluorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
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Overview
Description
1-[(4-fluorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a complex organic compound with a unique structure that includes a fluorobenzyl group, a pyrrolidinylcarbonyl group, and a benzothiadiazine core
Preparation Methods
The synthesis of 1-[(4-fluorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the benzothiadiazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the fluorobenzyl group: This step involves the substitution of a hydrogen atom with a fluorobenzyl group, often using a fluorobenzyl halide and a suitable base.
Attachment of the pyrrolidinylcarbonyl group: This step can be carried out using a pyrrolidinylcarbonyl chloride and a base to facilitate the reaction.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-[(4-fluorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for these reactions include halides and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(4-fluorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Materials Science: The unique structure of this compound makes it a candidate for use in the development of advanced materials with specific properties.
Biological Research: Researchers investigate the biological activity of this compound, including its effects on various cell lines and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(4-fluorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione can be compared with other similar compounds, such as:
- 1-(4-fluorobenzyl)-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole
- N-[1-(4-Fluorobenzyl)-7-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1H-benzimidazol-5-yl]-2-methoxyacetamide
These compounds share structural similarities but may differ in their specific functional groups and overall properties
Properties
IUPAC Name |
[1-[(4-fluorophenyl)methyl]-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-14-4-9-18-17(12-14)24(13-15-5-7-16(21)8-6-15)22-19(28(18,26)27)20(25)23-10-2-3-11-23/h4-9,12H,2-3,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBLLYSHLPHJKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC=C(C=C3)F)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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